2-(3-acetyl-1H-indol-1-yl)-N-(3,5-dimethoxyphenyl)acetamide
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Overview
Description
2-(3-acetyl-1H-indol-1-yl)-N-(3,5-dimethoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-acetyl-1H-indol-1-yl)-N-(3,5-dimethoxyphenyl)acetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Acetylation: The indole core is then acetylated using acetic anhydride in the presence of a base such as pyridine to introduce the acetyl group at the 3-position.
Coupling with 3,5-dimethoxyaniline: The acetylated indole is then coupled with 3,5-dimethoxyaniline using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the acetyl group, converting it to an alcohol or other reduced forms.
Substitution: The compound can undergo substitution reactions, especially at the aromatic rings, where substituents can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens, nitrating agents, and sulfonating agents.
Major Products
Oxidation: Oxidized derivatives of the indole core.
Reduction: Reduced forms of the acetyl group, such as alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-acetyl-1H-indol-1-yl)-N-(3,5-dimethoxyphenyl)acetamide is not fully understood, but it is believed to interact with specific molecular targets and pathways:
Molecular Targets: Potential targets include enzymes, receptors, and proteins involved in various biological processes.
Pathways Involved: The compound may influence signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-indol-3-yl)-N-(3,5-dimethoxyphenyl)acetamide
- 2-(3-acetyl-1H-indol-1-yl)-N-(4-methoxyphenyl)acetamide
- 2-(3-acetyl-1H-indol-1-yl)-N-(3,5-dimethylphenyl)acetamide
Uniqueness
2-(3-acetyl-1H-indol-1-yl)-N-(3,5-dimethoxyphenyl)acetamide is unique due to the presence of both the acetyl group on the indole core and the dimethoxyphenyl group. This combination of functional groups may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
Molecular Formula |
C20H20N2O4 |
---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
2-(3-acetylindol-1-yl)-N-(3,5-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C20H20N2O4/c1-13(23)18-11-22(19-7-5-4-6-17(18)19)12-20(24)21-14-8-15(25-2)10-16(9-14)26-3/h4-11H,12H2,1-3H3,(H,21,24) |
InChI Key |
UANPLFJCWZZPOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN(C2=CC=CC=C21)CC(=O)NC3=CC(=CC(=C3)OC)OC |
Origin of Product |
United States |
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